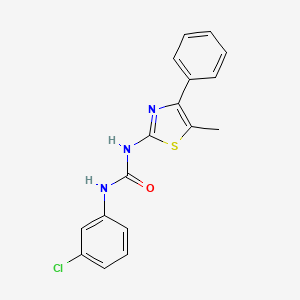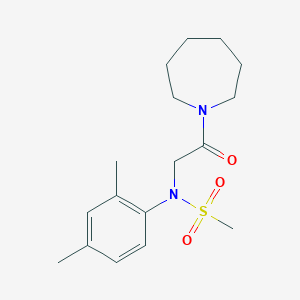![molecular formula C17H18N2O2 B5863771 N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
N-[4-(butyrylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BuAmpB and is synthesized by the reaction of butyryl chloride with 4-aminobenzamide. BuAmpB has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of BuAmpB is not well understood. However, it has been suggested that BuAmpB may exert its biological activities by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
BuAmpB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. BuAmpB has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
BuAmpB has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. BuAmpB has also been found to exhibit promising biological activities, making it a potential candidate for drug development. However, the limitations of BuAmpB include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BuAmpB. One potential avenue of research is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to explore its potential applications in other areas of medicine, such as anti-viral therapy. Additionally, research could focus on developing more soluble analogs of BuAmpB that may have improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of BuAmpB involves the reaction of butyryl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BuAmpB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. BuAmpB has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-6-16(20)18-14-9-11-15(12-10-14)19-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIFVPNLXKARDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)


![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
